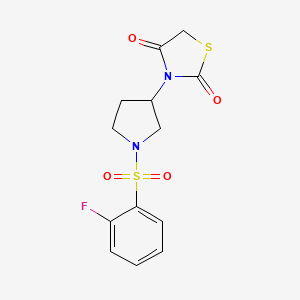

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4S2/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQFUHKITYLMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the thiazolidine-2,4-dione and 2-fluorophenylsulfonyl groups. One common approach is to start with a suitable pyrrolidine precursor, which is then functionalized to introduce the thiazolidine-2,4-dione moiety. The final step involves the sulfonylation with 2-fluorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and thiazolidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are known for their role as insulin sensitizers. The compound has shown promise in modulating glucose metabolism and enhancing insulin sensitivity. Various studies have indicated that similar thiazolidine derivatives exhibit significant antidiabetic effects by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways, which are crucial for glucose homeostasis .

Anticancer Properties

Research has indicated that thiazolidine derivatives can exhibit anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that thiazolidine derivatives can possess activity against a range of pathogens, including bacteria and fungi. The sulfonyl group and fluorinated phenyl moiety may enhance the compound's interaction with microbial targets, making it a candidate for further investigation in antimicrobial therapy .

Fungicidal Activity

Thiazolidine derivatives have been explored for their fungicidal properties. The compound may be effective against various fungal pathogens affecting crops. Its structure allows for interaction with fungal enzymes, potentially leading to inhibition of fungal growth. This application is particularly relevant in the context of sustainable agriculture where chemical fungicides are being replaced with less harmful alternatives .

Polymerization Initiators

The unique chemical structure of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione may allow it to serve as an initiator in polymerization reactions. The sulfonyl group can facilitate radical formation, making it suitable for applications in the synthesis of novel polymers with tailored properties for industrial applications .

Case Studies and Research Findings

- Antidiabetic Effects : A study demonstrated that thiazolidine derivatives improved glycemic control in diabetic animal models by enhancing insulin sensitivity. The compound's mechanism was linked to PPAR-γ activation, leading to increased glucose uptake in muscle cells .

- Anticancer Evaluation : In vitro studies showed that the compound inhibited growth in several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggested apoptosis was induced via mitochondrial pathways .

- Fungicidal Efficacy : Field trials indicated that formulations containing thiazolidine derivatives significantly reduced fungal infections in crops compared to untreated controls, highlighting their potential as eco-friendly agricultural solutions .

Mechanism of Action

The mechanism of action of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The biphenyl sulfonyl derivative (CAS 1795087-95-4) has a higher molecular weight due to the extended aromatic system, which may enhance hydrophobic interactions but reduce solubility .

- The 4-chlorobenzoyl analog (CAS 1798486-21-1) lacks fluorine but introduces chlorine, which may affect electronic properties and binding affinity .

Enzyme Inhibition

- Target Compound : The sulfonyl group may enhance binding to enzymes like aldose reductase, similar to (Z)-5-benzylidene-TZD derivatives (IC₅₀ values: 0.5–2.0 μM) .

- Mannich Base Derivatives : Compounds 4a and 4b () showed COX-2 inhibition comparable to diclofenac in docking studies, suggesting the TZD scaffold's versatility in targeting inflammatory pathways.

- Biphenyl Sulfonyl Derivative (CAS 1795087-95-4): The biphenyl group could improve binding to hydrophobic enzyme pockets, akin to quinoline-based TZDs (e.g., 9a-l in ).

Antitubercular Activity

TZD derivatives with arylidene groups (e.g., 5a–k in ) exhibit antitubercular activity, but the target compound’s fluorine and sulfonyl groups may confer distinct selectivity or potency .

Biological Activity

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class, known for its diverse biological activities. This compound features a thiazolidine ring, which is crucial for its pharmacological properties, and a sulfonyl group that enhances its interaction with biological targets. The presence of a fluorinated phenyl moiety may also influence its pharmacokinetic properties.

Chemical Structure and Properties

The chemical formula for 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is , with a molecular weight of approximately 306.38 g/mol. The compound's structure can be detailed as follows:

| Component | Description |

|---|---|

| Thiazolidine Ring | Contains sulfur and nitrogen, contributing to biological activity. |

| Sulfonyl Group | Enhances solubility and biological interactions. |

| Fluorinated Phenyl Group | Modifies lipophilicity and metabolic stability. |

The biological activity of thiazolidinediones, including this compound, primarily involves the modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-. Activation of these receptors leads to:

- Regulation of glucose metabolism : Enhancing insulin sensitivity and glucose uptake in peripheral tissues.

- Anti-inflammatory effects : Reducing inflammation by inhibiting pro-inflammatory cytokines.

Biological Activities

Research has shown that thiazolidinediones exhibit several pharmacological activities:

- Antidiabetic Effects : Thiazolidinediones are primarily used in the treatment of type 2 diabetes mellitus due to their ability to improve insulin sensitivity.

- Anticancer Properties : Some studies suggest that compounds in this class may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

- Antimicrobial Activity : Preliminary data indicate potential effectiveness against certain bacterial strains.

Case Studies

Several studies have investigated the biological activities of thiazolidinedione derivatives similar to 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione:

- Study on Antidiabetic Activity : A study evaluated a series of thiazolidinediones for their ability to lower blood glucose levels in diabetic rats. The most active compounds showed significant reductions in fasting blood glucose levels compared to controls .

| Compound | Fasting Blood Glucose (mg/dL) | Activity Level |

|---|---|---|

| Control | 250 | - |

| Compound A | 150 | High |

| Compound B | 180 | Moderate |

Q & A

Q. What are the established synthetic routes for 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

Core Formation : The thiazolidine-2,4-dione core is synthesized via Knoevenagel condensation of cysteine derivatives with α-haloketones (e.g., 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone) under basic conditions (NaHCO₃ in DMF, 6–7 hours at room temperature) .

Functionalization : The pyrrolidine ring is sulfonylated using 2-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

Key Conditions :

Q. What analytical techniques are recommended for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substituent positions (e.g., distinguishing Z/E isomers in the thiazolidinedione core) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly for planar moieties like the thiazolidine-2,4-dione ring .

- HPLC : Monitors reaction purity (>95% purity threshold recommended) .

Q. What preliminary biological assays are used to evaluate its antidiabetic or anticancer potential?

- In Vitro PPARγ Activation : Reporter gene assays (e.g., luciferase-based) to assess binding to peroxisome proliferator-activated receptors, a hallmark of thiazolidinedione (TZD) antidiabetic activity .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., pancreatic AsPC-1) to evaluate apoptosis induction .

- Aldose Reductase Inhibition : Spectrophotometric assays to measure IC₅₀ values for diabetes-related enzyme inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic Profiling : Measure plasma exposure levels and metabolic stability using LC-MS/MS. Compounds with high in vitro activity but poor in vivo performance often suffer from rapid clearance .

- Structural Analog Comparison : Test derivatives with modified sulfonyl or fluorophenyl groups (e.g., 3-(1-(4-(morpholinosulfonyl)benzoyl)pyrrolidin-3-yl) analogs) to identify pharmacokinetic-pharmacodynamic (PK-PD) relationships .

- Species-Specific Metabolism : Cross-validate results in multiple animal models (e.g., diabetic KK mice vs. xenograft models) .

Q. What strategies optimize the compound’s selectivity for PPARγ over PPARα/δ isoforms?

- Molecular Docking Studies : Use software like AutoDock to model interactions with PPARγ’s ligand-binding domain. Key residues (e.g., Tyr473) are critical for selectivity .

- Substituent Engineering : Introduce bulky groups (e.g., trifluoromethyl or benzylidene) at the C5 position of the thiazolidinedione core to sterically hinder PPARα/δ binding .

- Functional Assays : Compare transactivation profiles across PPAR isoforms using coactivator recruitment assays .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor planar transition states, reducing stereochemical complexity .

- Catalyst Selection : Chiral catalysts (e.g., L-proline) can enforce enantioselectivity in pyrrolidine ring formation .

- Temperature Gradients : Lower temperatures (<0°C) minimize racemization during sulfonylation .

Q. What mechanistic insights explain its dual antidiabetic and anticancer activities?

- PPARγ-Independent Pathways : In cancer models, the compound may inhibit glutaminase (GLS1), disrupting glutamate metabolism in tumors .

- Reactive Oxygen Species (ROS) Modulation : Thiazolidinedione derivatives scavenge ROS via the dione moiety, synergizing with fluorophenyl groups for pro-apoptotic effects .

- Epigenetic Regulation : Demethylation of tumor suppressor genes (e.g., p16) observed in analogs with similar structures .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.